

Benzenemethanamine, N-propyl- basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzenemethanamine, N-propyl-

Cat. No.: B112247

[Get Quote](#)

An In-depth Technical Guide to the Basic Properties of **Benzenemethanamine, N-propyl-**

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and safety considerations for **Benzenemethanamine, N-propyl-** (also known as N-propylbenzylamine). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights. It details established synthetic routes, modern analytical methodologies for characterization, and critical safety protocols, serving as an essential resource for laboratory and development applications.

Introduction and Chemical Identity

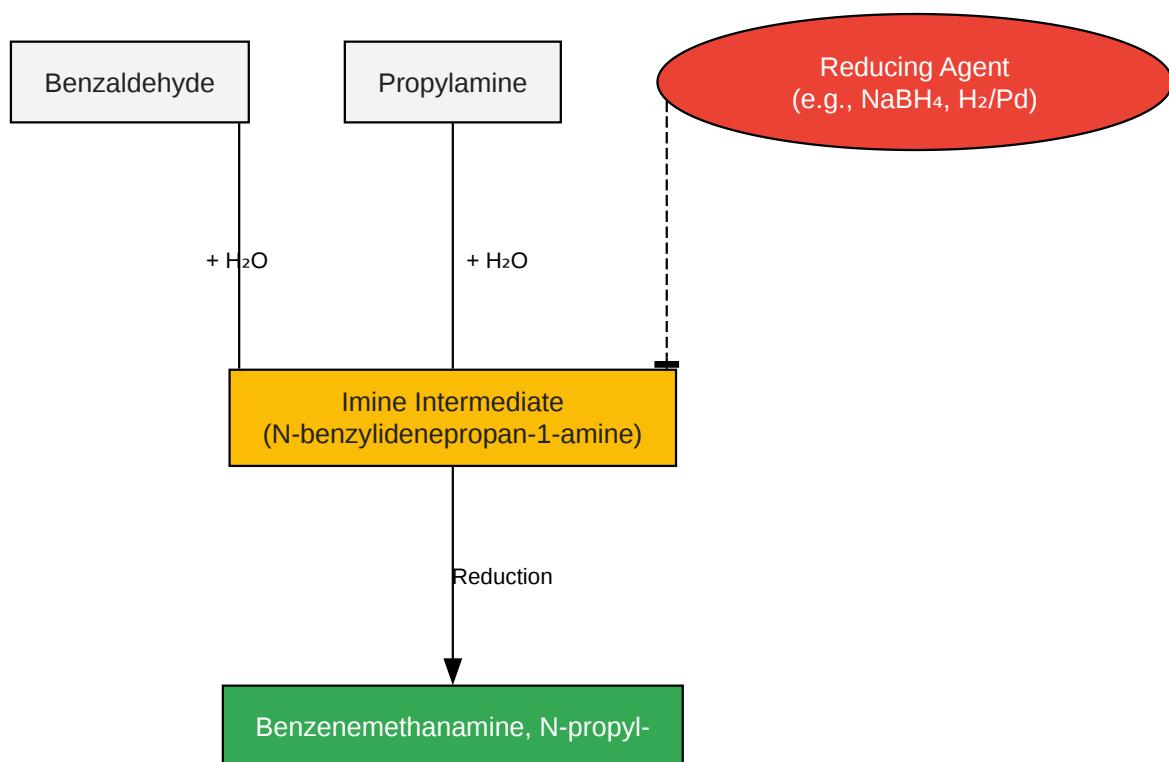
Benzenemethanamine, N-propyl- (CAS No. 2032-33-9) is a secondary amine featuring a benzyl group and a propyl group attached to a nitrogen atom.^{[1][2]} Its structure combines the aromaticity of the benzene ring with the aliphatic nature of the propyl chain, making it a versatile building block in organic synthesis.^[2] This compound serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.^{[1][2]} Understanding its core properties is paramount for its effective and safe utilization in research and development.

This guide provides an in-depth examination of its physicochemical characteristics, synthesis pathways, analytical validation techniques, and essential safety protocols. The information is structured to provide not just data, but also the scientific rationale behind the methodologies presented.

Physicochemical Properties

The physical and chemical properties of N-propylbenzylamine dictate its behavior in various solvents and reaction conditions. It is typically a colorless to pale yellow liquid with a characteristic amine odor.^{[1][2]} While it is slightly soluble in water, it demonstrates greater solubility in common organic solvents like ethanol and ether.^[1]

A summary of its key quantitative properties is presented below.


Property	Value	Source(s)
CAS Number	2032-33-9	[1] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ N	[1] [3] [4]
Molecular Weight	149.23 g/mol	[1] [4]
IUPAC Name	N-benzylpropan-1-amine	[1]
Density	0.909 g/cm ³	[5]
Boiling Point	212.2 °C at 760 mmHg	[5]
Flash Point	83.6 °C	[5]
pKa (Basic)	9.6 - 9.77	[2] [4]
LogP	2.36	[6]
Canonical SMILES	CCCNCC1=CC=CC=C1	[1] [4]
InChI Key	OUMBFMLKPJUWDQ- UHFFFAOYSA-N	[1] [3] [4]

Synthesis Methodologies

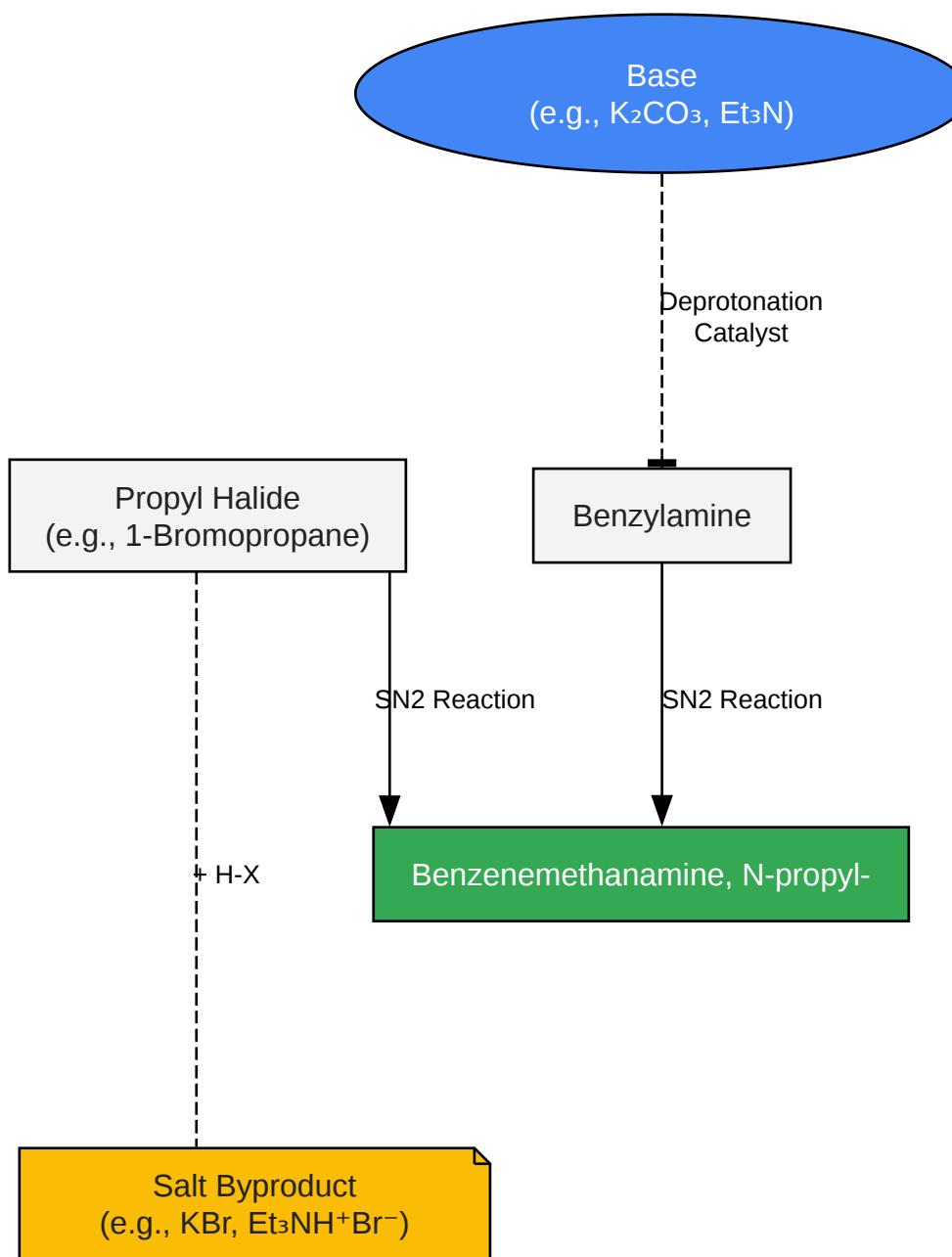
The synthesis of N-propylbenzylamine is achievable through several established organic chemistry routes. The choice of method often depends on factors such as the desired scale, purity requirements, and the availability of starting materials.^[7] The two most prevalent methods are reductive amination and the direct alkylation of benzylamine.

Reductive Amination

Reductive amination is a highly efficient and selective method for forming amines. This approach typically involves the reaction of a carbonyl compound (benzaldehyde) with a primary amine (propylamine) to form an imine intermediate, which is then reduced *in situ* to the target secondary amine.^[8] This method is favored for its mild reaction conditions and high yields.^[7] ^[8]

[Click to download full resolution via product page](#)

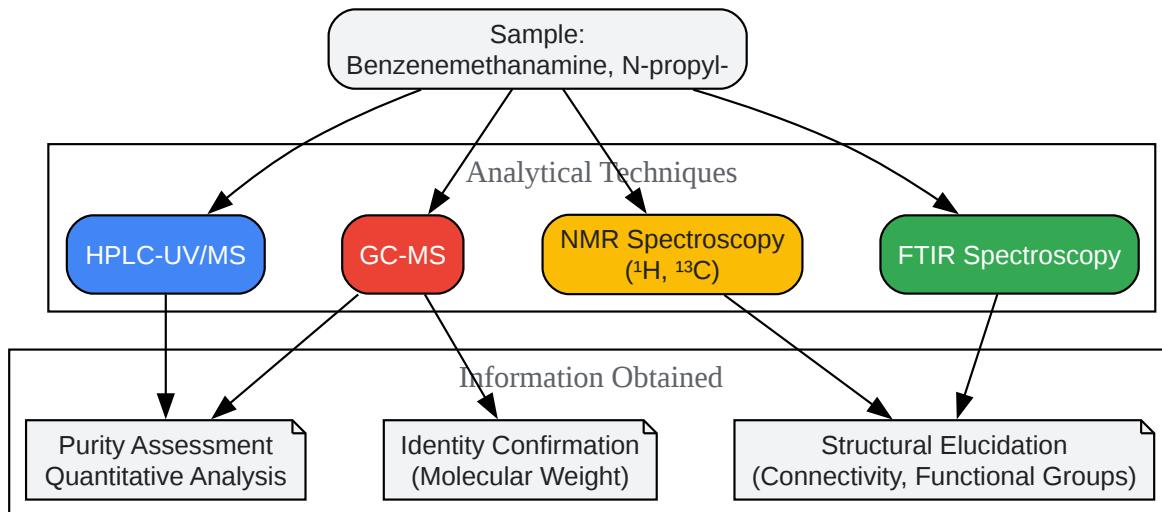
Caption: Reductive amination pathway for N-propylbenzylamine synthesis.


Protocol: Synthesis via Reductive Amination

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and a suitable solvent such as methanol.

- Amine Addition: Add propylamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 equivalents), in small portions.
 - Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. Sodium borohydride is a selective reducing agent for the imine group under these conditions.[7][8]
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, quench it by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N-propylbenzylamine.

Alkylation of Benzylamine


An alternative route involves the direct nucleophilic substitution reaction between benzylamine and a propyl halide (e.g., 1-bromopropane or 1-chloropropane) in the presence of a base.[1] The base is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

[Click to download full resolution via product page](#)

Caption: N-alkylation of benzylamine to form N-propylbenzylamine.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and structure of synthesized N-propylbenzylamine. A multi-technique approach is standard practice.

[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for compound characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of N-propylbenzylamine.[6]

- Protocol: HPLC Purity Analysis[6]
 - Column: Use a C18 reverse-phase column (e.g., Newcrom R1).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).
 - Detection: UV detection at a wavelength where the benzene ring absorbs (typically ~ 254 nm).
 - Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a compatible solvent.

- Analysis: Inject the sample and integrate the peak area to determine purity relative to any impurities.

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is excellent for analyzing volatile amines. The NIST Chemistry WebBook provides retention index data for this compound on both non-polar (OV-1) and polar (DB-Wax) columns, which is invaluable for method development.[3][9]

Spectroscopic Methods

Spectroscopy provides definitive structural information.[10][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-), and multiplets for the propyl chain protons (-CH₂-CH₂-CH₃), along with a signal for the N-H proton.
 - ^{13}C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the three distinct carbons of the propyl group.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[10]
Expect to see:
 - N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ for the secondary amine.
 - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
 - C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.
 - Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149.

- Fragmentation: A prominent fragment is often the benzyl cation or tropylium ion at m/z = 91, resulting from cleavage of the C-N bond.

Chemical Reactivity and Applications

As a secondary amine with an aromatic ring, N-propylbenzylamine can undergo several characteristic reactions.[\[1\]](#)

- N-Alkylation/Acylation: The lone pair on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides to form tertiary amines or with acyl chlorides/anhydrides to form amides.[\[1\]](#)
- Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic substitution reactions, although the amine group can complicate this by reacting with the electrophilic reagents.

Its primary application is as a chemical intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[\[1\]](#)[\[2\]](#)

Safety and Toxicology

Benzenemethanamine, N-propyl- requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed, causes skin irritation or severe burns, and causes serious eye damage.[\[1\]](#)[\[4\]](#) It may also cause respiratory irritation.[\[1\]](#)[\[4\]](#)

- Pictograms: Corrosive, Irritant.[\[1\]](#)[\[4\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H314/H315 (Causes severe skin burns and eye damage/Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[\[1\]](#)[\[4\]](#)

Handling and First Aid Protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[12\]](#)[\[13\]](#) Work should be conducted in a well-ventilated fume hood.[\[12\]](#)

- Skin Contact: In case of contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[13]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][14]

Conclusion

Benzenemethanamine, N-propyl- is a foundational chemical intermediate with well-defined properties and synthetic routes. Its proper use in a research or industrial setting demands a thorough understanding of its physicochemical characteristics, reactivity, and, most importantly, its associated hazards. By employing the robust synthesis and analytical protocols outlined in this guide and adhering strictly to the recommended safety measures, scientists and developers can effectively and safely leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Benzenemethanamine, N-propyl- | 2032-33-9 [smolecule.com]
- 2. Page loading... [guidechem.com]

- 3. Benzenemethanamine, N-propyl- [webbook.nist.gov]
- 4. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenemethanamine,N-propyl-;2032-33-9 [axsyn.com]
- 6. Benzenemethanamine, N-propyl- | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbino.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Benzenemethanamine, N-propyl- [webbook.nist.gov]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. lehigh.edu [lehigh.edu]
- 12. chemos.de [chemos.de]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [Benzenemethanamine, N-propyl- basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112247#benzenemethanamine-n-propyl-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com